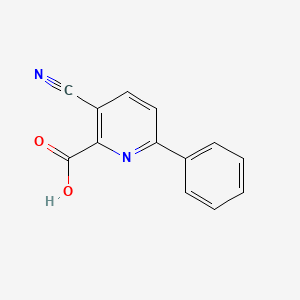![molecular formula C12H13NO4 B1392750 2-Etil-5-metoxibenzo[d]oxazol-7-carboxilato de metilo CAS No. 1221792-19-3](/img/structure/B1392750.png)
2-Etil-5-metoxibenzo[d]oxazol-7-carboxilato de metilo
Descripción general
Descripción
Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various pathogens such asP. aeruginosa , K. pneumonia , S. typhi , and A. niger .
Mode of Action
It’s known that the presence of electron-withdrawing groups in benzoxazole derivatives can enhance their antimicrobial activity .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with essential cellular processes in microbes.
Análisis Bioquímico
Biochemical Properties
Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungal strains . The interaction with bacterial enzymes and proteins disrupts their normal function, leading to the inhibition of microbial growth. Additionally, Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate has demonstrated anticancer activity by interacting with proteins involved in cell proliferation and apoptosis .
Cellular Effects
Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . This compound also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. For instance, benzoxazole derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . By inhibiting this enzyme, Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate can induce DNA damage and apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can degrade over time, leading to reduced efficacy and potency
Dosage Effects in Animal Models
The effects of Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects and toxicities observed in animal studies highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved in the metabolism of this compound.
Transport and Distribution
The transport and distribution of Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can affect the localization and accumulation of this compound within different cellular compartments.
Subcellular Localization
The subcellular localization of Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate is essential for its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, benzoxazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and nuclear proteins to exert their biological effects . The specific subcellular localization of Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate can influence its efficacy and potency in different cellular contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
- Ethyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate
- Methyl 2-ethyl-5-hydroxy-1,3-benzoxazole-7-carboxylate
Uniqueness
Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate is unique due to the presence of both the methoxy and carboxylate groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzoxazole ring also contributes to its distinct properties compared to other similar compounds.
Propiedades
IUPAC Name |
methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-4-10-13-9-6-7(15-2)5-8(11(9)17-10)12(14)16-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYOJWVCEZKXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC(=CC(=C2O1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233319 | |
| Record name | Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-19-3 | |
| Record name | Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


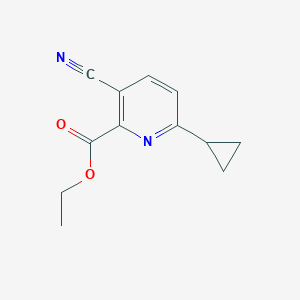
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)
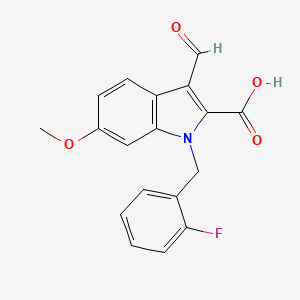
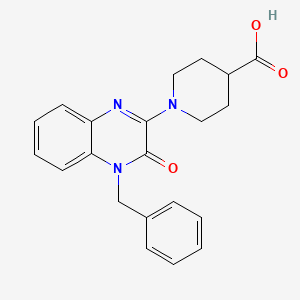
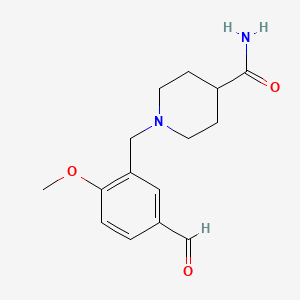
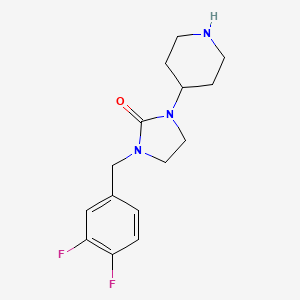
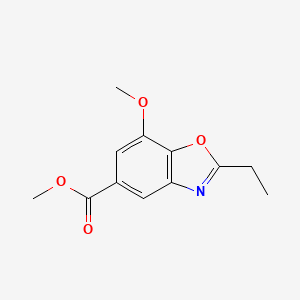
![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)

![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)
